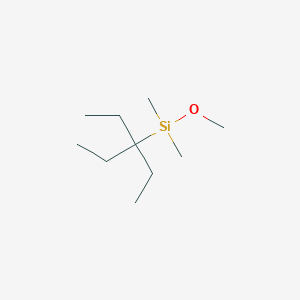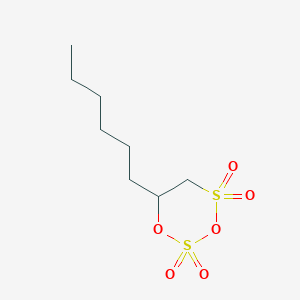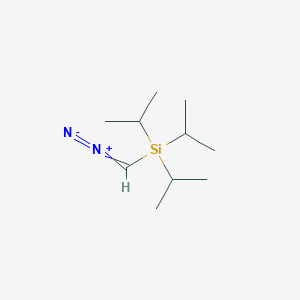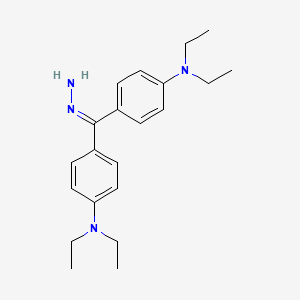![molecular formula C12H15NO4 B14301657 1-[(Benzylcarbamoyl)oxy]ethyl acetate CAS No. 112613-77-1](/img/no-structure.png)
1-[(Benzylcarbamoyl)oxy]ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Benzylcarbamoyl)oxy]ethyl acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is characterized by the presence of a benzylcarbamoyl group attached to an ethyl acetate moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Benzylcarbamoyl)oxy]ethyl acetate typically involves the esterification of benzylcarbamoyl chloride with ethyl acetate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-[(Benzylcarbamoyl)oxy]ethyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield benzylcarbamoyl alcohol and acetic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylcarbamoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Benzylcarbamoyl alcohol and acetic acid.
Reduction: Benzylcarbamoyl alcohol.
Substitution: Various benzylcarbamoyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(Benzylcarbamoyl)oxy]ethyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a prodrug, where it can be metabolized to release active pharmaceutical ingredients.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo hydrolysis in the body.
Industry: Utilized in the production of fragrances and flavorings due to its ester functionality.
Mechanism of Action
The mechanism of action of 1-[(Benzylcarbamoyl)oxy]ethyl acetate involves its hydrolysis to release benzylcarbamoyl alcohol and acetic acid. The benzylcarbamoyl group can interact with various molecular targets, such as enzymes or receptors, depending on the specific application. The pathways involved in its action include ester hydrolysis and subsequent interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester used as a solvent in various chemical reactions.
Benzyl acetate: An ester with a similar structure but different functional groups, used in fragrances and flavorings.
Methyl carbamate: A compound with a carbamate group, used in pesticides and pharmaceuticals.
Uniqueness
1-[(Benzylcarbamoyl)oxy]ethyl acetate is unique due to the presence of both benzylcarbamoyl and ethyl acetate groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in different fields, making it a valuable compound in research and industry.
Properties
| 112613-77-1 | |
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
1-(benzylcarbamoyloxy)ethyl acetate |
InChI |
InChI=1S/C12H15NO4/c1-9(14)16-10(2)17-12(15)13-8-11-6-4-3-5-7-11/h3-7,10H,8H2,1-2H3,(H,13,15) |
InChI Key |
AWCBVZIBKIKBQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC(=O)C)OC(=O)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-ethyl-9-ethyliminobenzo[a]phenoxazin-5-amine](/img/structure/B14301623.png)
![1-(2,2-Dimethyl-1,4,8-triazaspiro[4.5]decan-8-yl)ethan-1-one](/img/structure/B14301625.png)


![3,6-Diethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14301656.png)
